molecular formula C9H9FN2O2 B14789619 Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy-

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy-

Katalognummer: B14789619
Molekulargewicht: 196.18 g/mol
InChI-Schlüssel: SQGVEBOOUIVBCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- is a fluorinated benzonitrile derivative. This compound is characterized by the presence of multiple functional groups, including an amino group, a fluoro group, and two methoxy groups. It is commonly used as a building block in medicinal chemistry and organic synthesis due to its versatile reactivity and ability to form various heterocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- typically involves the introduction of the amino, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nucleophilic aromatic substitution of a fluorinated benzonitrile with an amine under basic conditions. The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available fluorinated benzonitriles. The reactions are typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- is widely used in scientific research due to its ability to form complex heterocyclic compounds. Some of its applications include:

Wirkmechanismus

The mechanism of action of benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it can act as a precursor for the synthesis of quinazoline derivatives, which inhibit specific enzymes or receptors involved in disease pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, enhancing its efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- can be compared with other similar compounds, such as:

The uniqueness of benzonitrile, 2-amino-6-fluoro-3,5-dimethoxy- lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H9FN2O2

Molekulargewicht

196.18 g/mol

IUPAC-Name

2-amino-6-fluoro-3,5-dimethoxybenzonitrile

InChI

InChI=1S/C9H9FN2O2/c1-13-6-3-7(14-2)9(12)5(4-11)8(6)10/h3H,12H2,1-2H3

InChI-Schlüssel

SQGVEBOOUIVBCO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1N)C#N)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.